

# Methyl 3-amino-6-bromopyrazine-2-carboxylate molecular weight

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## Compound of Interest

Compound Name: Methyl 3-amino-6-bromopyrazine-2-carboxylate

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An In-Depth Technical Guide to **Methyl 3-amino-6-bromopyrazine-2-carboxylate**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Methyl 3-amino-6-bromopyrazine-2-carboxylate**, a pivotal heterocyclic building block in modern medicinal chemistry and material science. We will move beyond basic data to explore its synthesis, analytical validation, and strategic application, offering field-proven insights for its effective utilization in research and development.

## Core Molecular Profile and Physicochemical Properties

**Methyl 3-amino-6-bromopyrazine-2-carboxylate** (CAS No. 6966-01-4) is a substituted pyrazine derivative. Its structure, featuring an amino group, a bromine atom, and a methyl ester, presents a unique electronic and steric profile. This arrangement makes it a versatile intermediate for introducing the pyrazine core into larger, more complex molecules. The bromine atom, in particular, serves as a key functional handle for cross-coupling reactions, enabling the construction of diverse molecular libraries.

The fundamental properties of this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrN <sub>3</sub> O <sub>2</sub>	[1][2]
Molecular Weight	232.03 g/mol	[3]
IUPAC Name	methyl 3-amino-6-bromopyrazine-2-carboxylate	[3]
CAS Number	6966-01-4	[1][4]
Appearance	Light yellow to brown solid/powder	[2]
Melting Point	172-177 °C	[2]
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol	[5]
SMILES	<chem>COC(=O)c1nc(Br)cnc1N</chem>	[1]

## Strategic Importance in Synthesis and Drug Discovery

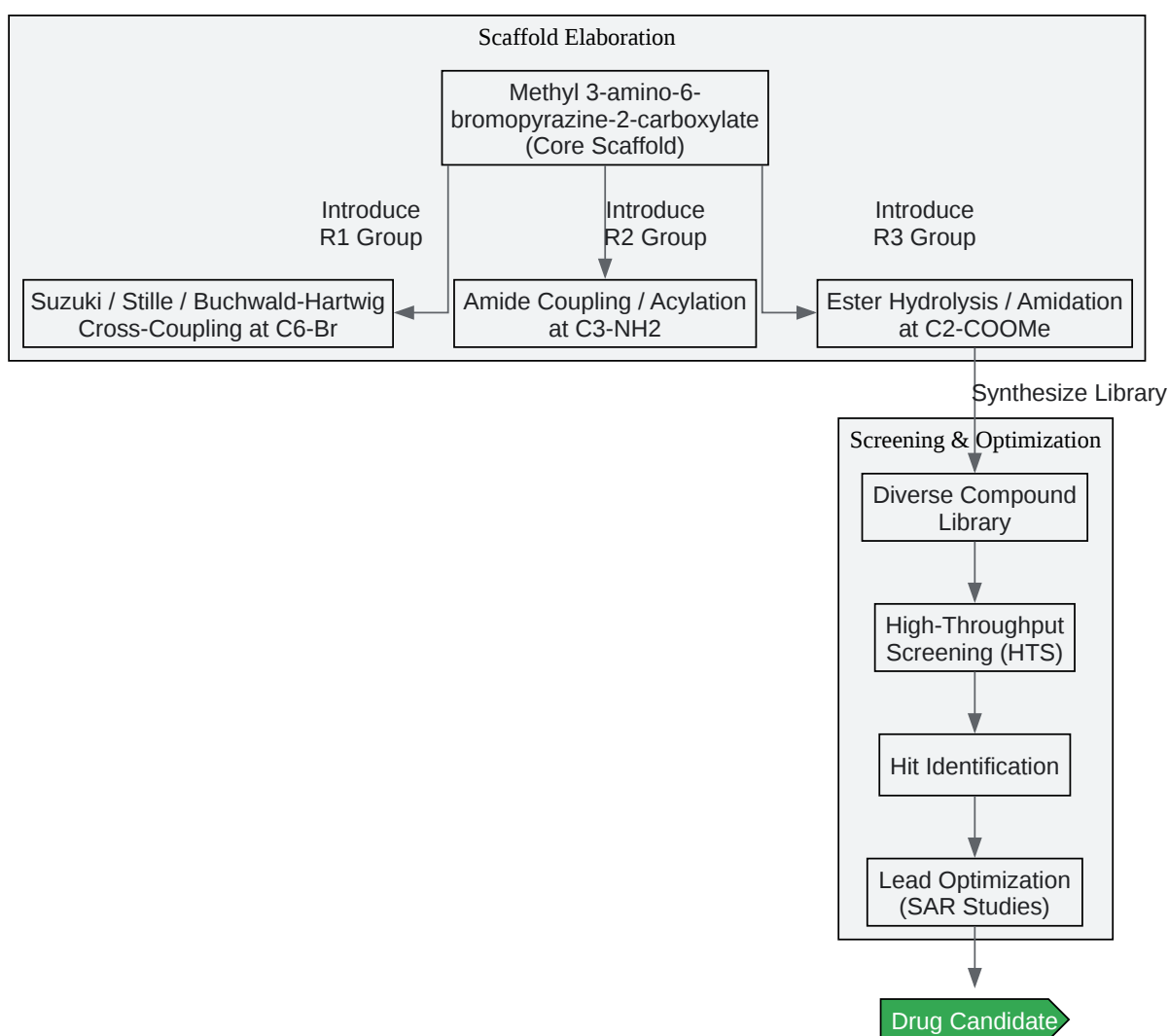
The true value of **Methyl 3-amino-6-bromopyrazine-2-carboxylate** lies in its application as a versatile scaffold. The pyrazine ring is a common motif in biologically active compounds, and this specific derivative offers multiple reaction sites for structural elaboration.

Key Applications Include:

- **Pharmaceutical Development:** It is a crucial intermediate in synthesizing novel therapeutic agents. Its structure is a key component in the development of treatments for neurological disorders, as well as anti-inflammatory and anti-cancer drugs.[2][6] For instance, the core pyrazine scaffold has been explored in the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are promising targets in cancer therapy.[7]
- **Agrochemical Chemistry:** The compound is used to formulate effective pesticides and crop protection agents.[2][6]

- Material Science: It is utilized in creating advanced materials, such as polymers and coatings, with specific electronic and optical properties.[\[2\]](#)[\[6\]](#)

The following diagram illustrates its role as a foundational scaffold in a drug discovery workflow.



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*Fig 1. Role as a scaffold in drug discovery.*

## Recommended Synthesis Protocol

A reliable method for preparing **Methyl 3-amino-6-bromopyrazine-2-carboxylate** is through the electrophilic bromination of its non-brominated precursor. The use of N-bromosuccinimide (NBS) is preferred as it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.

Reaction: Methyl 3-aminopyrazine-2-carboxylate + NBS → **Methyl 3-amino-6-bromopyrazine-2-carboxylate**

Experimental Protocol:

- **Reagent Preparation:** To a suitable reaction vessel, add Methyl 3-aminopyrazine-2-carboxylate (1.0 eq).
- **Solvent Addition:** Add acetonitrile (approx. 12 mL per gram of starting material). Stir the mixture to form a suspension.
- **Bromination:** Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the suspension at room temperature.
  - **Causality Insight:** The pyrazine ring, activated by the amino group, is susceptible to electrophilic aromatic substitution. NBS provides a controlled release of Br<sup>+</sup>, which preferentially attacks the electron-rich C6 position, the position para to the activating amino group.
- **Reaction Monitoring:** Stir the reaction vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- **Product Isolation:** Upon completion, the product typically precipitates from the acetonitrile. Collect the solid by vacuum filtration.
- **Purification:** Wash the collected solid with cold acetonitrile to remove any unreacted NBS and succinimide byproduct.
- **Drying:** Dry the purified product under vacuum to yield the target compound as a yellow solid.<sup>[4]</sup> A typical yield for this reaction is high, often exceeding 90%.<sup>[4]</sup>

The following workflow visualizes this synthesis process.

*Fig 2. Synthesis workflow for the bromination reaction.*

## Quality Control and Analytical Validation

Ensuring the purity and identity of **Methyl 3-amino-6-bromopyrazine-2-carboxylate** is critical for its use in subsequent reactions. A multi-step analytical approach is required for a self-validating system of quality control.

Standard QC Workflow:

- Organoleptic & Physical Tests: Verify the appearance (light yellow to brown solid) and melting point (172-177 °C).[\[2\]](#)
- Chromatographic Purity (HPLC): Determine purity using High-Performance Liquid Chromatography. A reversed-phase method is typically effective.
- Structural Confirmation (Spectroscopy): Confirm the molecular structure using NMR and Mass Spectrometry.

Example HPLC Protocol:

A general protocol for analyzing amino acid derivatives can be adapted.[\[8\]](#)

Parameter	Recommended Condition	Justification
Column	C18 Reversed-Phase (e.g., Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm)	Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase	Gradient of Acetonitrile and Water (with 0.1% Formic Acid)	Formic acid improves peak shape and ionization for MS detection. A gradient is needed to elute the compound effectively.
Flow Rate	1.0 mL/min	Standard analytical flow rate for a 4.6 mm ID column.
Detection	UV at 254 nm and/or 280 nm	The aromatic pyrazine core exhibits strong UV absorbance at these wavelengths.
Purity Standard	Typically ≥95% - ≥98%	Commercial grades are available in various purities.[2]

#### Expected Spectroscopic Data:

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.42 (s, 1H, pyrazine-H), 7.55 (br s, 2H, -NH<sub>2</sub>), 3.85 (s, 3H, -OCH<sub>3</sub>) ppm.[4]
- Mass Spec (ES<sup>+</sup>): m/z 232.0, 234.0 [M+H]<sup>+</sup>. The characteristic isotopic pattern of bromine (<sup>19</sup>Br/<sup>81</sup>Br in ~1:1 ratio) should be observed.

## Safety and Handling

Proper handling is essential to ensure laboratory safety.

- GHS Classification: The compound is classified as a skin sensitizer (Category 1).[3]
- Hazard Statements: H317: May cause an allergic skin reaction.[3][9]
- Precautionary Statements:

- P261: Avoid breathing dust.[9]
- P280: Wear protective gloves, protective clothing, and eye protection.[9][10]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]

#### Handling & Storage:

- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation.[11]
- Personal Protective Equipment (PPE): Use nitrile gloves, a lab coat, and safety glasses with side shields.[10]
- Storage: Store in a tightly sealed container in a dry, cool, and dark place.[1][5] Room temperature storage is generally acceptable.[5]

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